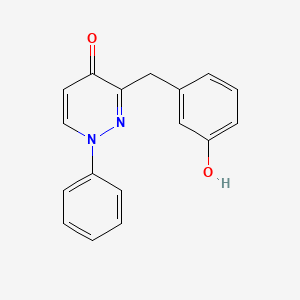
3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazinone core with a hydroxybenzyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, one common method involves the reaction of 3-hydroxybenzyl hydrazine with 1-phenyl-2,3-butanedione under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazinone using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-(3-formylbenzyl)-1-phenylpyridazin-4(1H)-one.
Reduction: Formation of 3-(3-hydroxybenzyl)-1-phenyl-1,2-dihydropyridazin-4(1H)-one.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group can form hydrogen bonds with active site residues, while the pyridazinone core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxybenzyl alcohol
- 1-phenylpyridazin-4(1H)-one
- 3-(4-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one
Uniqueness
3-(3-hydroxybenzyl)-1-phenylpyridazin-4(1H)-one is unique due to the presence of both a hydroxybenzyl and phenyl group on the pyridazinone core. This combination of substituents can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-[(3-hydroxyphenyl)methyl]-1-phenylpyridazin-4-one |
InChI |
InChI=1S/C17H14N2O2/c20-15-8-4-5-13(11-15)12-16-17(21)9-10-19(18-16)14-6-2-1-3-7-14/h1-11,20H,12H2 |
InChI Key |
ODDPLBWIRJJZPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


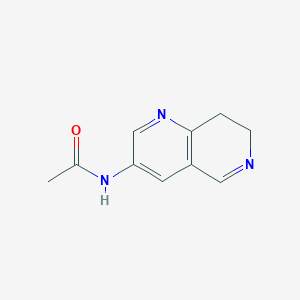
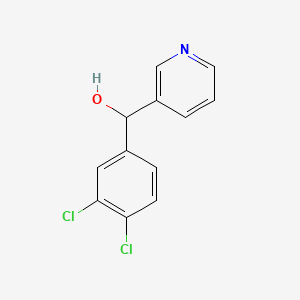

![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
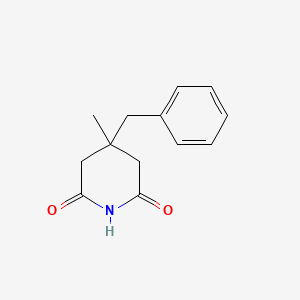
![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)
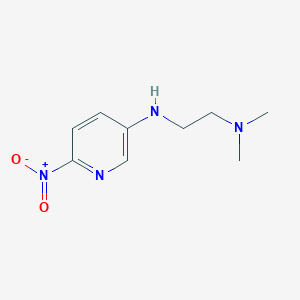
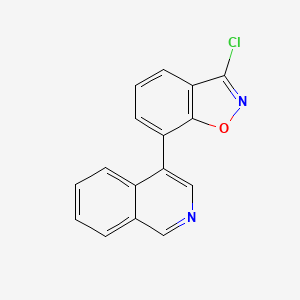
![4-amino-N-[1-(4-chloroanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13879443.png)
![tert-butyl N-[2-[2-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]ethyl]phenyl]carbamate](/img/structure/B13879447.png)
![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)
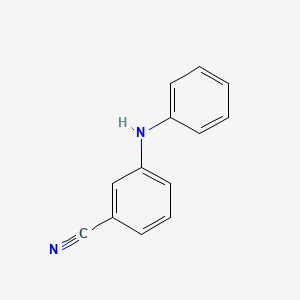
![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
